4-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
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Description
4-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Properties
Sulfonamides (SNs) have a long history as antimicrobial agents. In vivo, they exhibit antibacterial activity by inhibiting dihydropteroate synthetase, an enzyme involved in folate synthesis. This inhibition disrupts bacterial growth and makes SNs effective against a broad spectrum of bacterial infections. Researchers have explored the antibacterial potential of 4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide, particularly in treating gastrointestinal and respiratory tract infections in livestock .
Carbonic Anhydrase Inhibition
Carbonic anhydrase (CA) enzymes play essential roles in various physiological processes, including acid-base balance and fluid secretion. Some SNs, including 4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide, exhibit CA inhibitory activity. Researchers have investigated their potential use in conditions such as glaucoma, where CA inhibitors reduce intraocular pressure .
Environmental Toxicity Assessment
Understanding the environmental impact of chemical compounds is essential. SNs are not readily biodegradable, and their potential toxicity raises concerns. Researchers have investigated the environmental fate and effects of 4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide. Assessing its environmental behavior and potential risks is crucial for responsible use .
properties
IUPAC Name |
4-bromo-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3S/c15-11-1-3-14(4-2-11)22(19,20)17-12-9-16-18(10-12)13-5-7-21-8-6-13/h1-4,9-10,13,17H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSGGURRCRMLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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